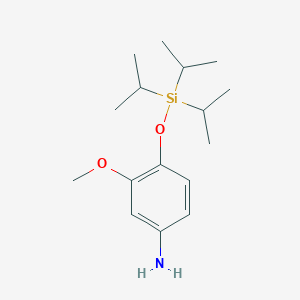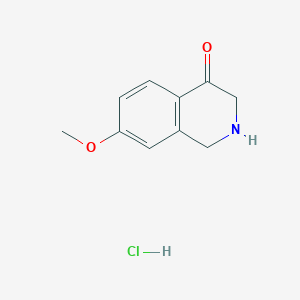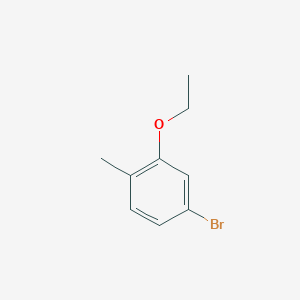
6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
概要
説明
“6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound with the molecular formula C7H3BrFNO2 and a molecular weight of 232.01 . It is also known by its IUPAC name, 5-bromo-6-fluorobenzo[d]oxazol-2-ol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one” includes a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with bromo and fluoro groups at the 6 and 5 positions, respectively .
Physical And Chemical Properties Analysis
The compound has a melting point of 146-147°C . Its density is predicted to be 1.894±0.06 g/cm3, and its acidity coefficient (pKa) is predicted to be 7.13±0.70 .
科学的研究の応用
Synthesis and Biological Evaluation
- Synthesis and Biological Applications : The compound and its derivatives have been synthesized and evaluated for their potential in anti-inflammatory activity and cytotoxicity against certain cell lines. A study found significant anti-inflammatory activity in one of the derivatives, 2‐(3‐Chlorophenyl)benzoxaole‐5‐carboxylic acid, and excellent cytotoxic activity in another derivative against human prostate carcinoma epithelial cell lines (Thakral et al., 2022).
Lipophilicity Study
- Lipophilicity Analysis : A reversed-phase thin-layer chromatography study on the lipophilicity of various 1,3-benzoxazol-2(3H)-one derivatives, including those with fluoro-, chloro-, and bromo-substituents, revealed significant differences in their chromatographic behavior compared to their isomeric analogs (Skibiński et al., 2011).
Nitrogen-Boron Coordination Studies
- Nitrogen-Boron Coordination : In a study involving nitrogen-boron coordination, a derivative of 1,3-benzoxazol-2-one showed unique binding interactions and the formation of a 1D coordination polymer, demonstrating its potential in understanding molecular interactions (Steciuk et al., 2015).
Fluorescence Studies
- Fluorescence Properties : Derivatives of 1,3-benzoxazol-2-one have been synthesized and studied for their fluorescence efficiency, emitting blue light in specific wavelengths. This indicates potential applications in light-emitting materials (Mahadevan et al., 2014).
Sensor Development
- Sensing Applications : Benzoxazole derivatives have been used in the development of fluorescent probes for sensing pH changes and metal cations, demonstrating their utility in chemical sensing technologies (Tanaka et al., 2001).
Herbicide Development
- Herbicide Research : The compound has been utilized in the synthesis of novel herbicides, indicating its potential application in agricultural science (Qiang, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
6-bromo-5-fluoro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCBRNQTYMAPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290374 | |
| Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one | |
CAS RN |
944805-23-6 | |
| Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944805-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)


